
4-Hydroxylamino-2,6-dinitrotoluene
Overview
Description
4-Hydroxylamino-2,6-dinitrotoluene (CAS: 59283-75-9) is a nitroaromatic compound with the molecular formula C₇H₇N₃O₅ and an average molecular mass of 213.149 g/mol . It is a key intermediate metabolite formed during the anaerobic biodegradation of 2,4,6-trinitrotoluene (TNT) through sequential two-electron reductions. This compound arises via enzymatic reduction of TNT’s nitro groups, mediated by microbial nitroreductases such as NfnB and NemA . Structurally, it features a hydroxylamino (-NHOH) group at the para position and two nitro (-NO₂) groups at the 2- and 6-positions of the toluene backbone (Fig. 1).
This compound is of significant toxicological concern due to its role in TNT-induced pathologies. Studies demonstrate its involvement in oxidative DNA damage, hematotoxicity, and reproductive toxicity, particularly through the generation of reactive oxygen species (ROS) and covalent DNA adducts . Its detection in urine and environmental samples serves as a biomarker for TNT exposure .
Preparation Methods
Chemical Reduction of 2,6-Dinitrotoluene
The most direct method for synthesizing 4-HADNT involves the selective reduction of one nitro group in 2,6-dinitrotoluene (2,6-DNT) to a hydroxylamino group. This process typically employs hydroxylamine hydrochloride (NHOH·HCl) as the reducing agent under acidic conditions.
Reaction Mechanism and Conditions
In a typical procedure, 2,6-DNT is dissolved in an ethanol-water mixture (3:1 v/v) and heated to 60–70°C. Hydroxylamine hydrochloride is added incrementally, followed by concentrated hydrochloric acid to maintain a pH of 3–4. The reaction proceeds via nucleophilic attack of the hydroxylamine on the nitro group, forming a hydroxylamino intermediate. The selectivity for the 4-position is attributed to steric and electronic effects, as the methyl group in 2,6-DNT directs reduction to the para-nitro group .
Key Parameters:
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Molar ratio of 2,6-DNT to NHOH·HCl: 1:1.2
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Reaction time: 4–6 hours
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Yield: 68–72% (isolated via vacuum filtration and recrystallization from methanol) .
Catalytic Hydrogenation
An alternative approach uses catalytic hydrogenation with palladium-on-carbon (Pd/C) in a methanol solvent. Under 30 psi of hydrogen gas at 25°C, one nitro group is reduced to hydroxylamine. However, over-reduction to the amine derivative (4-amino-2,6-dinitrotoluene) is a common side reaction, necessitating precise control of reaction duration and hydrogen pressure .
Microbial Transformation Pathways
4-HADNT is also produced naturally via the enzymatic activity of soil bacteria and fungi during the biodegradation of military explosives like TNT. Pseudomonas spp. and Clostridium spp. are prominent microorganisms capable of mediating this transformation.
Aerobic Bacterial Reduction
Under aerobic conditions, Pseudomonas putida utilizes nitroreductases to sequentially reduce TNT to 4-hydroxylamino-2,6-dinitrotoluene. The process involves:
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Initial reduction: TNT → 4-nitroso-2,6-dinitrotoluene (4-NsoDNT)
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Further reduction: 4-NsoDNT → 4-HADNT
The enzyme flavin-dependent nitroreductase catalyzes both steps, with NADPH acting as a cofactor. Optimal activity occurs at pH 7.2 and 30°C, with a reported conversion efficiency of 85% over 48 hours .
Anaerobic Fungal Pathways
White-rot fungi such as Phanerochaete chrysosporium employ ligninolytic enzymes (e.g., lignin peroxidase) to degrade TNT under anaerobic conditions. The hydroxylamino derivative forms as a transient intermediate before further degradation to aminodinitrotoluenes. This method is less selective but ecologically significant in contaminated soil remediation .
Environmental and Abiotic Formation
4-HADNT is generated abiotically in environments contaminated with nitroaromatics through photochemical reactions or interactions with hydroxyl radicals.
Photolysis in Aqueous Systems
Exposure of 2,6-DNT to UV light (λ = 254 nm) in aqueous solutions produces 4-HADNT via homolytic cleavage of the nitro group. The reaction is pH-dependent, with higher yields observed in acidic conditions (pH 4–5). Dissolved organic matter (e.g., humic acids) accelerates the process by acting as a photosensitizer .
Hydroxyl Radical-Mediated Oxidation
In atmospheric or aqueous phases, hydroxyl radicals (·OH) generated from ozone or hydrogen peroxide react with 2,6-DNT to form hydroxylamino derivatives. This pathway is prominent in advanced oxidation processes (AOPs) used for wastewater treatment .
Synthetic Challenges and Side Reactions
A major challenge in 4-HADNT synthesis is avoiding over-reduction to amine derivatives or dimerization products. For instance, in acidic media, 4-HADNT may condense with residual nitroso intermediates to form azoxy compounds. Stabilizing agents like ethylenediaminetetraacetic acid (EDTA) are often added to chelate metal ions that catalyze unwanted side reactions .
Analytical Characterization
Post-synthesis characterization of 4-HADNT relies on spectroscopic and chromatographic techniques:
Industrial and Environmental Relevance
The production of 4-HADNT is critical for studying the environmental fate of nitroaromatic explosives. Its formation in soil and water systems indicates partial degradation of TNT, reducing ecotoxicity. Industrially, 4-HADNT serves as a precursor in synthesizing dyes and polyurethane catalysts, though its commercial use is limited due to regulatory restrictions on nitro compounds .
Chemical Reactions Analysis
4-Hydroxylamino-2,6-dinitrotoluene undergoes several types of chemical reactions:
Reduction: It can be further reduced to form amines.
Substitution: As a nitrotoluene derivative, it can undergo substitution reactions typical of aromatic compounds.
Common reagents used in these reactions include reducing agents for the reduction process and oxidizing agents for oxidation. Major products formed include amines and other degradation products such as azoxytetranitrotoluenes .
Scientific Research Applications
Environmental Applications
Biodegradation Studies
Research has demonstrated that 4-hydroxylamino-2,6-dinitrotoluene can be involved in the biodegradation processes of TNT in contaminated environments. Studies have shown that certain bacteria can transform TNT into less harmful metabolites, including this compound. This transformation is crucial for bioremediation efforts aimed at cleaning up military sites and industrial areas contaminated with explosives .
Phytotoxicity Assessments
The compound has also been studied for its phytotoxic effects on plants. Research indicates that this compound exhibits toxicity towards various plant species, affecting germination rates and growth patterns. Understanding these effects is essential for assessing the ecological impact of TNT and its metabolites in soil and water systems .
Toxicological Applications
Genotoxicity Studies
this compound has been evaluated for its genotoxic potential. Studies have shown that it can induce DNA damage in various test systems, including bacterial assays (e.g., Salmonella) and mammalian cell lines. The compound has been linked to oxidative stress and mutagenic effects, raising concerns about its safety in occupational settings where exposure to TNT occurs .
Biochemical Applications
Enzymatic Reactions
In biochemical studies, this compound has been used to investigate enzymatic reactions involving nitroreductases. These enzymes play a critical role in the metabolism of nitro compounds. Research indicates that this compound can inhibit certain enzymatic activities, providing insights into the mechanisms of action of nitroreductases and their potential applications in detoxifying environmental pollutants .
Case Studies
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Occupational Exposure Assessment
A study assessed the urinary excretion of this compound among workers exposed to TNT. The results indicated significant levels of this metabolite in urine samples, correlating with exposure levels and highlighting the need for monitoring in occupational health settings . -
Ecological Impact Analysis
Research conducted on contaminated sites revealed that plants exposed to soils with high concentrations of TNT and its metabolites exhibited stunted growth and reduced biomass. This study underscores the ecological risks posed by this compound as a contaminant in agricultural settings .
Mechanism of Action
The mechanism by which 4-Hydroxylamino-2,6-dinitrotoluene exerts its effects involves its role as an intermediate in the reduction of TNT. The compound is formed through the action of extracellular enzymes produced by bacteria, which reduce TNT to various intermediates, including this compound . This reduction process involves the transfer of electrons to the nitro groups of TNT, leading to the formation of hydroxylamino and amino derivatives .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 4-Hydroxylamino-2,6-dinitrotoluene with structurally related TNT metabolites and isomers:
Toxicity Profiles
- This compound: Exhibits higher genotoxicity compared to TNT and its amino derivatives. It generates ROS (e.g., H₂O₂) and Cu(I)-mediated DNA strand breaks, leading to 8-oxo-dG adducts in spermatozoa and testicular damage .
- 4-ADNT and 2-ADNT : Primarily associated with nephrotoxicity and hepatotoxicity. While less reactive, they accumulate in biological systems and correlate with cataract formation in exposed populations .
- Diamino Metabolites (2,4-DA-6-NT, 2,6-DA-4-NT): Exhibit reduced acute toxicity but contribute to long-term environmental persistence due to resistance to further degradation .
Environmental Behavior and Biodegradation
- This compound: Rapidly formed during microbial TNT reduction but transient due to further enzymatic conversion to amino derivatives. Its instability in aerobic conditions limits environmental persistence .
- Amino Derivatives (4-ADNT, 2-ADNT): Dominant metabolites in TNT-contaminated soils and groundwater. Their hydrophobicity (log Kow ~1.5–2.0) facilitates adsorption to organic matter, slowing biodegradation .
- Diamino Derivatives: Terminal metabolites in anaerobic pathways; mineralization to CO₂ is rare, leading to long-term residue in ecosystems .
Biodegradation Pathways
- Hydroxylamino Derivatives: Reduced to amino derivatives via NAD(P)H-dependent enzymes (e.g., Enterobacter cloacae nitroreductase) .
- Amino Derivatives: Further reduced to diamino derivatives under anaerobic conditions, mediated by Clostridium acetobutylicum .
Research Implications
This compound’s unique reactivity and toxicity underscore its importance in risk assessments of TNT-contaminated sites. Compared to analogues, its role in oxidative stress mechanisms necessitates targeted remediation strategies, such as phytoremediation using Vetiveria zizanioides or microbial consortia (e.g., Dechloromonas spp.) to accelerate degradation . Future studies should prioritize quantitative structure-activity relationship (QSAR) models to predict metabolite toxicity and environmental fate.
Biological Activity
4-Hydroxylamino-2,6-dinitrotoluene (4-HADNT) is a significant metabolite of 2,4,6-trinitrotoluene (TNT), a well-known explosive compound. Understanding its biological activity is crucial due to its potential environmental and health impacts. This article reviews the biological effects, mechanisms of action, and relevant research findings regarding 4-HADNT.
Chemical Structure and Properties
4-HADNT is derived from the reduction of TNT and possesses two nitro groups and one hydroxylamino group. Its chemical structure allows it to participate in various biochemical reactions, particularly those involving oxidative stress and DNA interaction.
Mechanisms of Biological Activity
1. Genotoxicity:
Research indicates that 4-HADNT exhibits genotoxic properties. It has been shown to cause DNA damage by increasing the formation of 8-oxodG, a marker of oxidative DNA damage. This compound cleaves DNA at specific sites, particularly those with consecutive guanines, leading to mutations and potential carcinogenic effects .
2. Mutagenicity Studies:
In vitro studies using bacterial systems such as Salmonella typhimurium have demonstrated that 4-HADNT induces both frameshift and base pair substitution mutations. The mutagenic activity correlates with the concentration of 4-HADNT, suggesting a dose-dependent response . In mammalian systems, studies using Chinese hamster ovary (CHO) cells have shown elevated mutation rates at higher concentrations (40 ppm) when metabolic activation was present .
3. Oxidative Stress:
4-HADNT can generate reactive oxygen species (ROS), contributing to oxidative stress in biological systems. This oxidative stress can lead to further DNA damage and cellular dysfunction .
Toxicological Studies
Various studies have assessed the toxicological effects of 4-HADNT:
- Animal Studies: In rats exposed to TNT, which metabolizes into 4-HADNT, significant genotoxic effects were observed in urinary bladder tissues, indicating a potential for carcinogenicity .
- Human Exposure: Workers exposed to TNT showed increased levels of urinary metabolites including 4-HADNT, which correlated with mutagenic activity in their urine samples .
Case Studies
1. Occupational Exposure:
A study on workers involved in TNT disposal revealed elevated urinary concentrations of 4-HADNT (ranging from 1-10 mg/L), which were linked to increased mutagenic activity in Salmonella assays. This suggests that occupational exposure can lead to significant health risks due to the compound's biological activity .
2. Environmental Impact:
Research indicates that 4-HADNT can persist in contaminated environments due to its stability and resistance to degradation. Its presence in soil and water raises concerns about potential bioaccumulation and long-term ecological effects .
Table 1: Summary of Genotoxicity Studies on 4-HADNT
Study Type | Organism | Result | Reference |
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Mutagenicity | Salmonella typhimurium | Positive for frameshift mutations | |
Mutation Assay | CHO cells | Elevated mutations at 40 ppm | |
DNA Damage | Rat sperm | Increased 8-oxodG formation |
Table 2: Toxicological Effects Observed in Animal Studies
Q & A
Q. What are the standard analytical methods for detecting 4-Hydroxylamino-2,6-dinitrotoluene in environmental and biological samples?
Answer:
EPA Method 8330 is widely used for nitroaromatic compounds, employing HPLC with UV detection at 235 nm and 265 nm for specificity. For biological matrices (e.g., urine), solid-phase extraction (SPE) coupled with GC-MS or LC-MS/MS provides high sensitivity. Multi-wavelength monitoring helps distinguish co-eluting isomers .
Q. How does this compound contribute to hematotoxicity through metabolic activation pathways?
Answer:
Metabolic activation of TNT generates this compound via hepatic enzymes, which induces oxidative stress and hemoglobin adduct formation. In vitro models (e.g., hepatic microsomes) and LC-MS/MS are used to track reactive intermediates and quantify DNA/RNA adducts .
Q. What are the recommended sample preparation techniques for quantifying this compound in complex matrices?
Answer:
For soil/water samples, SPE with C18 cartridges and methanol:water elution reduces matrix interference. Derivatization (e.g., DNPH for carbonyl groups) enhances GC-MS detectability. Biological samples require enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites .
Q. What role do oxidative enzymes play in the interaction of this compound with humic substances in soil?
Answer:
Oxidative enzymes (e.g., laccase) catalyze covalent binding between this compound and humic monomers, reducing bioavailability. Studies use UV-Vis spectroscopy and isotopic labeling to monitor reaction kinetics and product stability .
Q. What are the detection limits for this compound in soil and water using current analytical methods?
Answer:
EPA Method 8330 reports a soil detection limit of 0.0015 mg/kg. LC-MS/MS achieves lower limits (0.0001 µg/L in water) due to high selectivity. Matrix spikes and serial dilutions validate method robustness .
Q. How does activated carbon influence the transformation and binding of this compound in contaminated soils?
Answer:
Activated carbon promotes redox-mediated degradation, converting this compound to amino derivatives (e.g., 4-ADNT). XANES spectroscopy and sequential extraction quantify bound residues under varying redox conditions .
Q. What synthetic routes are employed to prepare this compound derivatives for research purposes?
Answer:
Chemoselective reduction of TNT using NaBH4/CuCl2 or enzymatic pathways (nitroreductases) yields hydroxylamino intermediates. Characterization involves NMR (for regioselectivity) and elemental analysis to confirm purity .
Q. What are the challenges in distinguishing this compound from its amino derivatives in analytical workflows?
Answer:
Co-elution of isomers (e.g., 4-ADNT) requires secondary confirmation columns (e.g., phenyl-methyl silicone) and dual-wavelength UV detection. High-resolution MS (HRMS) with isotopic patterns resolves ambiguous peaks .
Q. How do pH and ionic strength affect the stability of this compound in aqueous solutions?
Answer:
Under alkaline conditions (pH > 8), hydroxylamino groups undergo rapid oxidation to nitroso derivatives. Ionic strength (e.g., Ca²⁺ vs. Na⁺) modulates adsorption to clays, studied via batch equilibration and ICP-OES .
Q. What in silico models predict the environmental persistence and toxicity of this compound?
Answer:
The EPI Suite™ estimates biodegradation half-lives (BIOWIN models) and ecotoxicity (ECOSAR). QSAR models correlate nitro-group positions with mutagenicity, validated against Ames test data .
Properties
IUPAC Name |
N-(4-methyl-3,5-dinitrophenyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-4-6(9(12)13)2-5(8-11)3-7(4)10(14)15/h2-3,8,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTDEAQRSCMCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])NO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208005 | |
Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59283-75-9 | |
Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59283-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059283759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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